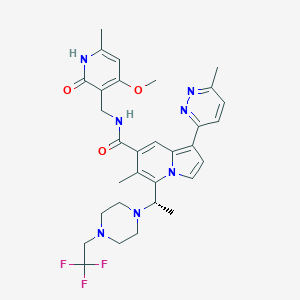

(S)-HH2853

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2202678-05-3 |

|---|---|

Molekularformel |

C31H36F3N7O3 |

Molekulargewicht |

611.7 g/mol |

IUPAC-Name |

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-6-methyl-1-(6-methylpyridazin-3-yl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]indolizine-7-carboxamide |

InChI |

InChI=1S/C31H36F3N7O3/c1-18-6-7-25(38-37-18)22-8-9-41-26(22)15-23(29(42)35-16-24-27(44-5)14-19(2)36-30(24)43)20(3)28(41)21(4)40-12-10-39(11-13-40)17-31(32,33)34/h6-9,14-15,21H,10-13,16-17H2,1-5H3,(H,35,42)(H,36,43)/t21-/m0/s1 |

InChI-Schlüssel |

BIABSPVTTUDBEO-NRFANRHFSA-N |

Isomerische SMILES |

CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)[C@H](C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |

Kanonische SMILES |

CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)C(C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(S)-HH2853: A Dual EZH1/EZH2 Inhibitor for the Treatment of Lymphoma

An In-Depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-HH2853 is a novel, potent, and selective small molecule inhibitor that dually targets the enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), key catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). In various lymphomas, the dysregulation of EZH2 activity, often through gain-of-function mutations or overexpression, leads to aberrant gene silencing and tumor progression. This compound has demonstrated promising anti-tumor activity in preclinical models and clinical trials involving patients with relapsed or refractory lymphomas. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Introduction to EZH1/EZH2 and Their Role in Lymphoma

The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation. As the catalytic subunit of PRC2, EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes.[1][2] Dysregulation of EZH2 activity is a common feature in many cancers, including various subtypes of lymphoma such as follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL).[3]

EZH1 is a homolog of EZH2 and can also function as the catalytic subunit of PRC2, particularly in the absence of EZH2.[1] While EZH2 is the primary driver of H3K27 methylation, EZH1 can compensate for its loss, thereby maintaining the repressive epigenetic state.[1] This compensatory mechanism highlights the rationale for the dual inhibition of both EZH1 and EZH2 to achieve a more profound and sustained anti-tumor effect.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by competitively inhibiting the enzymatic activity of both EZH1 and EZH2.[4] This dual inhibition leads to a global reduction in H3K27me3 levels, which in turn results in the de-repression of PRC2 target genes.[4][5] Many of these re-activated genes are tumor suppressors involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[3]

The anti-tumor activity of this compound is particularly pronounced in lymphomas harboring EZH2 gain-of-function mutations or in cancers with alterations in the SWI/SNF chromatin remodeling complex, which normally antagonizes PRC2 activity.[4][6] Preclinical studies have shown that this compound exhibits superior anti-tumor efficacy compared to the FDA-approved EZH2-selective inhibitor tazemetostat (B611178) in various cancer models.[6][7]

Signaling Pathway Diagram

References

- 1. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action and resistance in histone methylation-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A novel EZH1/2 dual inhibitor inhibits GCB DLBCL through cell cycle regulation and M2 tumor-associated macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual EZH1/EZH2 Inhibition by (S)-HH2853: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HH2853 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[2][3][4][5] The PRC2 complex, through the catalytic activity of EZH1/2, mediates the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of facultative heterochromatin that leads to transcriptional repression.[2][3][4][5][6][7][8]

Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers.[5][6][7][8] This aberrant activity results in the silencing of tumor suppressor genes, promoting cancer cell proliferation, progression, and migration.[1][7] Furthermore, a functional antagonism exists between the PRC2 and the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[3][4][5] Loss-of-function mutations in SWI/SNF subunits can lead to unchecked PRC2 activity, contributing to tumorigenesis.[3][4][5]

While selective EZH2 inhibitors have shown clinical activity, the compensatory role of EZH1 can limit their efficacy.[3][4][5][9] Dual inhibition of both EZH1 and EZH2, as with this compound, presents a promising therapeutic strategy to more completely suppress PRC2 activity and potentially overcome resistance mechanisms.[4][9] Preclinical and early clinical studies have demonstrated the potential of this compound in various hematological and solid tumors.[3][9][10]

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both wild-type and mutated forms of EZH1 and EZH2.[1] This inhibition prevents the methylation of H3K27, leading to a decrease in global H3K27me3 levels.[1][3] The reduction in this repressive histone mark alters gene expression patterns, resulting in the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1]

The core mechanism is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding pocket of the SET domain of EZH1 and EZH2, preventing the transfer of a methyl group to the histone H3 tail.

Signaling Pathway Diagram

Caption: this compound dual inhibition of EZH1/EZH2 within the PRC2 complex.

Quantitative Data

Biochemical Potency

The inhibitory activity of this compound against EZH1 and EZH2 has been quantified through biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | This compound IC50 (nM) | Tazemetostat IC50 (nM) |

| EZH1 | 9.26 | 58.43 |

| EZH2 (Wild-Type) | 2.21 - 5.36 | Similar to this compound |

| EZH2 (Mutant) | 2.21 - 5.36 | Similar to this compound |

| Data from a preclinical study abstract.[9] |

These data indicate that this compound is a potent inhibitor of both EZH1 and EZH2, with significantly greater potency against EZH1 compared to the EZH2-selective inhibitor tazemetostat.[9]

Clinical Efficacy (Phase I/II Study in Epithelioid Sarcoma)

Preliminary clinical data for this compound in patients with epithelioid sarcoma have been reported.

| Metric | Value |

| Overall Response Rate (ORR) | 28.1% |

| Disease Control Rate (DCR) | 78.1% |

| ORR at 400mg BID | 36.4% |

| DCR at 400mg BID | 81.8% |

| Data from a Phase I/II clinical trial (NCT04390737).[4] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. The following sections describe generalized methodologies commonly used in the field for the types of experiments cited in the available literature.

Enzymatic Assays

Objective: To determine the in vitro inhibitory activity of this compound against EZH1 and EZH2.

General Protocol:

-

Reagents: Recombinant human PRC2 complexes containing either EZH1 or EZH2, histone H3 substrate, S-adenosyl-L-methionine (SAM - methyl donor), and a detection reagent.

-

Procedure:

-

The enzymatic reaction is typically performed in a multi-well plate format.

-

This compound is serially diluted and incubated with the PRC2 complex.

-

The reaction is initiated by the addition of the histone H3 substrate and SAM.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The level of H3K27 methylation is quantified using a suitable detection method, such as radioisotope incorporation, antibody-based detection (e.g., ELISA, AlphaLISA), or mass spectrometry.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assays

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

General Protocol (e.g., MTT or CellTiter-Glo Assay):

-

Cell Culture: Cancer cell lines (e.g., those with EZH2 gain-of-function mutations or SWI/SNF alterations) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is measured to quantify cell viability.

-

CellTiter-Glo Assay: A reagent containing a cell lysis buffer and luciferase/luciferin is added. The luminescence, which is proportional to the amount of ATP present in viable cells, is measured.

-

-

Data Analysis: The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various dose levels and schedules.

-

Efficacy Evaluation:

-

Tumor volume is measured regularly using calipers.

-

Animal body weight and general health are monitored.

-

At the end of the study, tumors may be excised and weighed.

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental Workflow Diagram

Caption: General workflow for the development of this compound.

Conclusion

This compound is a promising dual EZH1/EZH2 inhibitor with a clear mechanism of action rooted in the epigenetic regulation of gene expression. Preclinical data demonstrate its potent biochemical and cellular activity, which has translated into encouraging anti-tumor efficacy in early-phase clinical trials, particularly in tumors with alterations in the PRC2 and SWI/SNF complexes. The dual-inhibition strategy holds the potential for improved and more durable responses compared to selective EZH2 inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound across a range of malignancies.

References

- 1. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]

- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 6. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

The Emergence of (S)-HH2853: A Technical Overview of a Novel Dual EZH1/EZH2 Inhibitor and its Impact on H3K27 Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epigenetic landscape is a pivotal regulator of gene expression, with dysregulation being a hallmark of numerous cancers. Histone H3 lysine (B10760008) 27 (H3K27) methylation, a key repressive mark, is primarily catalyzed by the EZH2 subunit of the Polycomb Repressive Complex 2 (PRC2). The therapeutic potential of targeting this pathway has been established; however, the compensatory role of the homologous EZH1 protein can limit the efficacy of EZH2-selective inhibitors. This technical guide provides an in-depth analysis of (S)-HH2853, a potent and selective small molecule dual inhibitor of both EZH1 and EZH2. We will explore its mechanism of action, present key quantitative data, and provide representative experimental protocols for its characterization, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: The Rationale for Dual EZH1/EZH2 Inhibition

The methylation of histone H3 at lysine 27 is a critical epigenetic modification that leads to transcriptional repression. This process is predominantly carried out by the PRC2 complex, with EZH2 serving as its primary catalytic subunit. Overexpression and gain-of-function mutations of EZH2 are implicated in a variety of cancers, making it a compelling therapeutic target.

While first-generation EZH2 inhibitors have shown clinical promise, their efficacy can be hampered by the functional redundancy of EZH1, a close homolog of EZH2. EZH1 can compensate for the loss of EZH2 activity, thereby maintaining H3K27 methylation and promoting tumor cell survival. This has led to the development of dual EZH1/EZH2 inhibitors, such as this compound, which are designed to provide a more comprehensive and durable suppression of the PRC2 pathway.[1][2] this compound is an orally bioavailable inhibitor that has shown potent anti-tumor activity and is currently undergoing clinical investigation.[3][4]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site of both EZH1 and EZH2. By occupying this site, it prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a global reduction in H3K27 mono-, di-, and tri-methylation (H3K27me1, H3K27me2, and H3K27me3). The subsequent decrease in this repressive histone mark results in the de-repression of target genes, including tumor suppressor genes, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Quantitative Data

The potency of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) against EZH1 and EZH2, as well as in cellular contexts.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| EZH1 | 9.26[5] |

| EZH2 (Wild-Type) | 2.21 - 5.36[5] |

| EZH2 (Y641F Mutant) | <100 |

Table 2: Comparison of this compound and Tazemetostat Biochemical Activity

| Target Enzyme | This compound IC50 (nM) | Tazemetostat IC50 (nM) |

| EZH1 | 9.26[5] | 58.43[5] |

| EZH2 (Wild-Type/Mutant) | 2.21 - 5.36[5] | Similar to this compound[5] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been published in full peer-reviewed articles. However, based on standard methodologies for evaluating EZH1/2 inhibitors, the following representative protocols are provided.

Biochemical EZH1/2 Inhibition Assay (Radiometric)

This assay quantifies the ability of this compound to inhibit the methyltransferase activity of the PRC2 complex in a cell-free system.

Materials:

-

Recombinant human PRC2 complex (containing EZH1 or EZH2)

-

Biotinylated histone H3 (1-25) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Streptavidin-coated scintillant-embedded microplates

Procedure:

-

Serially dilute this compound in DMSO and then in assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the microplate wells.

-

Add the PRC2 complex and histone H3 peptide substrate to the wells.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction by adding an excess of non-radiolabeled SAM.

-

Read the plate on a microplate scintillation counter to measure the incorporated radioactivity.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Cellular H3K27me3 Inhibition Assay (Western Blot)

This assay determines the ability of this compound to reduce the levels of H3K27me3 in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., diffuse large B-cell lymphoma with EZH2 mutation)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a dose range of this compound or DMSO for 48-72 hours.

-

Harvest cells and lyse to extract total protein.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and visualize the bands using an imaging system.

-

Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Conclusion and Future Directions

This compound is a promising dual inhibitor of EZH1 and EZH2 that demonstrates potent and selective activity against these key epigenetic regulators. Its ability to effectively reduce H3K27 methylation in both biochemical and cellular assays highlights its potential as a therapeutic agent for a range of cancers. The superior potency of this compound over EZH2-selective inhibitors in some contexts underscores the importance of dual EZH1/2 inhibition. As this compound progresses through clinical trials, further research will be crucial to fully elucidate its therapeutic potential, identify responsive patient populations, and explore its use in combination with other anti-cancer agents. This technical guide provides a foundational understanding of this compound for the scientific community, aiming to facilitate further investigation into this novel epigenetic modulator.

References

- 1. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

(S)-HH2853: A Technical Whitepaper on the Discovery and Synthesis of a Novel Dual EZH1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-HH2853 is a potent, selective, and orally bioavailable small molecule inhibitor that dually targets the histone methyltransferases EZH1 and EZH2. The aberrant activity of EZH2, and the compensatory role of EZH1, are implicated in the pathogenesis of various malignancies. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical development of this compound. It includes a summary of its inhibitory activity, detailed methodologies for key experimental assays, and a discussion of its therapeutic potential.

Introduction: The Rationale for Dual EZH1/2 Inhibition

The enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27)[1]. This methylation leads to transcriptional repression and is essential for normal development. However, dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a known driver in various cancers, including non-Hodgkin lymphomas and certain solid tumors[1][2].

EZH1, a close homolog of EZH2, can also form a functional PRC2 complex and partially compensate for the loss of EZH2 activity. This functional redundancy suggests that selective inhibition of EZH2 alone may be insufficient for durable anti-tumor responses in some contexts. Therefore, the dual inhibition of both EZH1 and EZH2 presents a compelling therapeutic strategy to more effectively block PRC2-mediated gene silencing and overcome potential resistance mechanisms. This compound was developed to address this, demonstrating superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor tazemetostat[1][3][4].

Discovery and Development

This compound was jointly discovered and developed by Haihe Biopharma and the Shanghai Institute of Materia Medica[5][6]. Preclinical studies demonstrated its potent anti-tumor activity in various cancer cell lines and animal models, particularly those with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex[1][7]. These promising preclinical results led to its advancement into clinical trials for patients with relapsed or refractory non-Hodgkin's lymphoma and advanced solid tumors[5][6].

Synthesis of this compound

The specific, detailed enantioselective synthesis of this compound is described in patent WO2018045971A1, where it is referred to as compound 200. While the full step-by-step protocol from a peer-reviewed publication is not publicly available, the general synthesis of the chiral 1,4-benzodiazepine-2,5-dione core likely involves a multi-step sequence.

A plausible synthetic approach, based on established organic chemistry principles for similar heterocyclic structures, is outlined below. This is a generalized representation and the exact reagents and conditions for this compound are detailed in the aforementioned patent.

The key challenge in the synthesis of this compound is the establishment of the stereocenter at the C3 position of the benzodiazepinedione core. This can be achieved either by using a chiral starting material (e.g., an L-amino acid derivative), employing a chiral auxiliary, or through chiral separation of a racemic mixture, for instance, by supercritical fluid chromatography (SFC).

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of both EZH1 and EZH2. This dual inhibition prevents the trimethylation of H3K27, a key epigenetic modification that leads to the silencing of tumor suppressor genes. By blocking this process, this compound restores the expression of these genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.

Quantitative Data Summary

In Vitro Inhibitory Activity

This compound demonstrates potent inhibition of both wild-type and mutant forms of EZH2, as well as EZH1. Its inhibitory activity is comparable or superior to tazemetostat, a selective EZH2 inhibitor.

| Target Enzyme | IC50 (nM) |

| EZH1 | 9.26 |

| EZH2 (wild-type) | 2.21 - 5.36 |

| EZH2 (mutant) | 2.21 - 5.36 |

| Tazemetostat (for EZH1) | 58.43 |

Data compiled from publicly available sources.[1][8]

Clinical Trial Data (NCT04390737 and Phase Ib in r/r PTCL)

This compound has been evaluated in a first-in-human Phase I/II study (NCT04390737) in patients with relapsed/refractory non-Hodgkin lymphomas or advanced solid tumors, and a Phase Ib study in patients with relapsed/refractory peripheral T-cell lymphoma (r/r PTCL).

Patient Demographics and Dosing (Phase I/II)

| Parameter | Value |

| Number of Patients | 61 |

| Age Range | ≥18 years |

| Dose Levels Evaluated | 50, 100, 200, 400, 600, 800, 1000 mg (orally, twice daily) |

| Recommended Phase II Dose (RP2D) | 400 mg (orally, twice daily) |

Data from the NCT04390737 study.[3][8]

Efficacy in Epithelioid Sarcoma (ES) (from Phase I/II study)

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 31.3% (95% CI, 16.0-50.0) |

| Median Progression-Free Survival | 16.0 months (95% CI, 5.2-19.1) |

Data from the NCT04390737 study.[8]

Efficacy in Relapsed/Refractory Peripheral T-Cell Lymphoma (r/r PTCL) (Phase Ib)

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 67.6% |

| Complete Remission (CR) | 29.4% |

| Partial Remission (PR) | 38.2% |

| Median Duration of Response | 14.8 months |

Data from the Phase Ib study in r/r PTCL.[7]

Experimental Protocols

EZH1/2 Enzymatic Assay (General Protocol)

This protocol describes a radiometric assay to determine the inhibitory activity of compounds against EZH1/2.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. physiciansweekly.com [physiciansweekly.com]

- 8. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of (S)-HH2853 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-HH2853 is a potent and selective, orally bioavailable small molecule inhibitor targeting the histone methyltransferases EZH1 and EZH2, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Aberrant activity of EZH2 is a known driver in various malignancies, leading to the suppression of tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][4] this compound represents a promising therapeutic strategy for cancers harboring EZH2 gain-of-function mutations or alterations in the SWI/SNF complex, which exhibit synthetic lethality with PRC2 inhibition.[1][2] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, summarizing key preclinical data and detailing essential experimental protocols for its in vitro characterization.

Introduction to this compound

This compound is a dual inhibitor of both wild-type and mutant forms of EZH1 and EZH2.[1][2] By inhibiting these enzymes, this compound prevents the methylation of H3K27, leading to alterations in gene expression patterns that can reactivate tumor suppressor genes and consequently decrease the proliferation of cancer cells.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those for diffuse large B-cell lymphoma (DLBCL), peripheral T-cell lymphoma (PTCL), and solid tumors with SWI/SNF chromatin remodeling complex alterations.[3][5] Notably, this compound has shown superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor tazemetostat, particularly in INI1-loss models such as epithelioid sarcoma.[6] The dual inhibition of EZH1 and EZH2 is hypothesized to be more effective than targeting EZH2 alone, as it may overcome the compensatory mechanisms mediated by EZH1.[2]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the methyltransferase activity of EZH1 and EZH2. This leads to a global reduction in H3K27me3 levels, a key epigenetic modification associated with transcriptional repression. The SWI/SNF complex normally functions to counteract PRC2-mediated gene silencing. In cancers with loss-of-function mutations in SWI/SNF components (e.g., INI1/SMARCB1), the cells become dependent on EZH2 for survival, creating a synthetic lethal relationship that can be exploited by inhibitors like this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical Potency of this compound

| Target Enzyme | IC50 (nM) | Reference |

| Wild-type EZH2 | 2.21 - 5.36 | [2] |

| Mutant EZH2 | 2.21 - 5.36 | [2] |

| EZH1 | 9.26 | [2] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nM) | Reference |

| Multiple Cell Lines | Various Cancers | EZH2 GOF or SWI/SNF alterations | Potent Inhibition | [1][2] |

| INI1-loss models | Epithelioid Sarcoma | INI1 loss | Superior to tazemetostat | [6] |

| DLBCL cell lines | Diffuse Large B-cell Lymphoma | EZH2 mutation | Potent Activity | [3] |

| PTCL cell lines | Peripheral T-cell Lymphoma | Not Specified | Potent Activity | [3] |

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used in the target validation of this compound.

Western Blot for H3K27me3 Levels

This protocol describes the detection of changes in H3K27 trimethylation in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Add DMSO or a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a promising dual EZH1/EZH2 inhibitor with potent anti-tumor activity in a range of cancer cell lines, particularly those with specific genetic backgrounds such as SWI/SNF mutations. The target validation of this compound is supported by its clear mechanism of action, potent biochemical and cellular activity, and superior efficacy in preclinical models compared to earlier-generation EZH2 inhibitors. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel epigenetic modulators in cancer research and drug development. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Haihe Biopharma’s EZH1/2 inhibitor HH2853 completed first patient dosed in phase II part in China [m.zytvchina.com]

- 4. Abstract 5436: HH2853 is a selective small molecular dual inhibitor of EZH1/2 with potent anti-tumor activities | CiNii Research [cir.nii.ac.jp]

- 5. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

(S)-HH2853: A Technical Guide to In Vivo Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-HH2853, hereafter referred to as HH2853, is a potent, orally bioavailable, and selective small molecule dual inhibitor of the histone lysine (B10760008) methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[1][2][3] As the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), EZH1 and EZH2 play a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies. HH2853 has demonstrated robust anti-tumor activity in preclinical models and promising efficacy in clinical trials, particularly in cancers with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[1][2] This document provides a comprehensive overview of the in vivo pharmacodynamics of HH2853, including its mechanism of action, available quantitative data from preclinical and clinical studies, and relevant experimental methodologies.

Core Mechanism of Action

HH2853 exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both EZH1 and EZH2.[1][2] This dual inhibition leads to a significant reduction in the levels of H3K27 mono-, di-, and tri-methylation (H3K27me1/2/3).[1] The decrease in this repressive histone mark results in the derepression of PRC2 target genes, including tumor suppressor genes, which in turn leads to the inhibition of cancer cell proliferation and induction of apoptosis.[1] The dual inhibitory action on both EZH1 and EZH2 is believed to be more effective than targeting EZH2 alone, as EZH1 can partially compensate for the loss of EZH2 function.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative In Vitro and In Vivo Pharmacodynamics

HH2853 has demonstrated potent and selective inhibition of EZH1 and EZH2 in biochemical assays and significant anti-tumor efficacy in both preclinical and clinical settings.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) | Comparator (Tazemetostat) IC50 (nM) | Reference |

| Wild-type EZH2 | 2.21 - 5.36 | Similar | [1][2] |

| Mutant EZH2 | 2.21 - 5.36 | Similar | [1][2] |

| EZH1 | 9.26 | 58.43 | [1][2] |

Table 2: Clinical Pharmacodynamics and Efficacy (Phase I/Ib Studies)

| Cancer Type | Dose Range | Pharmacodynamic Effect | Key Efficacy Results | Reference |

| Relapsed/Refractory Non-Hodgkin Lymphoma & Advanced Solid Tumors | 50-800 mg BID | >90% inhibition of H3K27me3 in granulocytes and monocytes at 400-800 mg. | Responses observed from 200-800 mg. | [4] |

| Epithelioid Sarcoma (ES) | 400-800 mg BID | Not specified | ORR: 28.1%; DCR: 78.1%. At 400mg BID, ORR was 36.4% and DCR was 81.8%. | [5] |

| Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | 300-600 mg BID | Not specified | ORR: 67.6% (29.4% CR, 38.2% PR). Recommended Phase II Dose (RP2D): 400 mg BID. | [6] |

ORR: Overall Response Rate; DCR: Disease Control Rate; CR: Complete Response; PR: Partial Response; BID: Twice Daily.

Experimental Protocols

Detailed preclinical experimental protocols for HH2853 are not extensively available in the public domain. However, the methodologies for the clinical trials provide insight into the in vivo evaluation of HH2853 in humans.

Protocol: Phase I/II Clinical Trial in Relapsed/Refractory NHL and Advanced Solid Tumors (NCT04390437)

This first-in-human, open-label, multi-center study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of HH2853.[4][7]

Study Design:

-

Dose Escalation Phase: Employed an accelerated titration design followed by a Bayesian optimal interval design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[4] Six dose levels were evaluated: 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg, administered orally twice daily (BID) in continuous 28-day cycles.[4]

-

Dose Expansion Phase: Further evaluates the safety and efficacy at the determined RP2D in specific patient cohorts.[7]

Key Assessments:

-

Safety and Tolerability: Monitored for treatment-related adverse events (TRAEs) and dose-limiting toxicities (DLTs).[4]

-

Pharmacokinetics (PK): Blood samples were collected to assess the dose-related exposure to HH2853.[4]

-

Pharmacodynamics (PD): H3K27me3 levels in peripheral blood granulocytes and monocytes were measured to confirm target engagement and inhibition.[4]

-

Efficacy: Tumor responses were evaluated according to RECIST 1.1 criteria.[5]

Experimental Workflow Diagram

Caption: Workflow of the Phase I clinical trial for HH2853.

Preclinical In Vivo Studies

HH2853 has demonstrated superior anti-tumor efficacy in multiple tumor xenograft models compared to the EZH2-selective inhibitor tazemetostat (B611178) at comparable dose levels.[1][2][8] These preclinical studies were conducted in various cancer cell lines with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[1][2] Furthermore, HH2853 exhibited a superior pharmacokinetic profile compared to tazemetostat in these preclinical models.[1][2] While specific protocols and quantitative tumor growth inhibition data from these studies are not publicly available, the consistent reporting of superior efficacy underscores the potential of dual EZH1/2 inhibition.

Conclusion

This compound is a promising dual EZH1/2 inhibitor with a well-defined mechanism of action centered on the reduction of H3K27 methylation. In vivo pharmacodynamic studies, primarily from early-phase clinical trials, have confirmed significant target engagement at tolerable doses, leading to encouraging anti-tumor activity in a range of hematological and solid tumors. The available data supports the continued development of HH2853 as a potential therapeutic agent for cancers with dysregulated PRC2 activity. Further publication of detailed preclinical data will be beneficial for a more comprehensive understanding of its in vivo pharmacodynamic profile.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]

- 6. physiciansweekly.com [physiciansweekly.com]

- 7. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(S)-HH2853: A Comprehensive Technical Guide to its Selectivity Profile Against Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HH2853 is a potent and highly selective dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH1 and EZH2 activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the selectivity profile of this compound against other methyltransferases, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Selectivity Profile of this compound

This compound has demonstrated significant selectivity for EZH1 and EZH2 over a broad range of other histone modification enzymes. Preclinical data indicates that at concentrations up to 10 μM, this compound shows only marginal or minor inhibitory activity against a panel of 36 other histone modification enzymes. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.

Quantitative Selectivity Data

The following table summarizes the inhibitory activity of this compound against its primary targets, EZH1 and EZH2. Currently, detailed public data on its activity against a wider panel of individual methyltransferases is limited. The provided data is based on available preclinical and clinical trial information.

| Target | IC50 (nM) | Assay Type | Notes |

| EZH1 | 9.26 | Biochemical | Potent inhibition of the EZH1 catalytic subunit. |

| EZH2 (Wild-Type) | 2.21 - 5.36 | Biochemical | Strong inhibition of the wild-type EZH2 enzyme. |

| EZH2 (Mutant) | 2.21 - 5.36 | Biochemical | Potent inhibition of various EZH2 gain-of-function mutants. |

This table will be updated as more specific quantitative data against a broader panel of methyltransferases becomes publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the selectivity and potency of methyltransferase inhibitors like this compound.

Biochemical Methyltransferase Activity Assay (Radiometric)

This assay is a gold standard for quantifying the activity of methyltransferases by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a substrate.

Materials:

-

Recombinant methyltransferase enzymes (e.g., EZH1, EZH2, and a panel of other methyltransferases)

-

Histone or peptide substrates specific to each methyltransferase

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

This compound and other control compounds

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant methyltransferase enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the substrate and [³H]-SAM mixture.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter paper in the filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. Haihe Biopharma’s EZH1/2 inhibitor HH2853 completed first patient dosed in phase II part in China [m.zytvchina.com]

- 2. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]

- 3. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]

An In-depth Technical Guide to (S)-HH2853: A Novel Dual EZH1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HH2853 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the histone lysine (B10760008) methyltransferases, Enhancer of Zeste Homolog 1 (EZH1) and 2 (EZH2).[1] As the catalytic components of the Polycomb Repressive Complex 2 (PRC2), EZH1 and EZH2 play a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a process that leads to transcriptional repression and is often dysregulated in various cancers.[1] By inhibiting both wild-type and mutated forms of EZH1 and EZH2, this compound presents a promising therapeutic strategy for a range of solid tumors and hematological malignancies.[1] Preclinical studies have demonstrated its superior anti-tumor activity compared to the EZH2-selective inhibitor tazemetostat, particularly in tumors with alterations in the SWI/SNF chromatin remodeling complex.[2]

Chemical Structure and Properties

While a downloadable 2D structure file is not publicly available, the chemical identity of this compound is well-defined.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-methyl-1-(6-methylpyridazin-3-yl)-5-((S)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethyl)indolizine-7-carboxamide | [3] |

| Molecular Formula | C₃₁H₃₆F₃N₇O₃ | [3] |

| Molecular Weight | 611.66 g/mol | [4] |

| CAS Number | 2202678-05-3 | [3] |

| Physical Properties | Data not publicly available (Melting Point, Boiling Point, Solubility) |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of both EZH1 and EZH2. These enzymes are the catalytic subunits of the PRC2 complex, which also includes core components such as EED and SUZ12. The primary function of the PRC2 complex is to catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3, leading to the formation of H3K27me1, H3K27me2, and ultimately H3K27me3. This trimethylation is a key epigenetic mark associated with condensed chromatin and transcriptional silencing of target genes, including tumor suppressor genes.

In many cancers, the PRC2 complex is overactive due to mutations or overexpression of its components. Furthermore, there is a functional antagonism between the PRC2 complex and the SWI/SNF chromatin remodeling complex.[5][6][7][8][9] The SWI/SNF complex acts as a tumor suppressor by promoting an open chromatin state and gene transcription.[5][6] In cancers with loss-of-function mutations in SWI/SNF subunits (e.g., SMARCB1, ARID1A), there is an increased reliance on PRC2 activity for survival. By inhibiting EZH1/2, this compound reduces global H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1]

Preclinical and Clinical Data

Preclinical Activity

This compound has demonstrated potent inhibition of both wild-type and mutant EZH2, as well as EZH1.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| EZH2 (Wild-Type) | 2.21 - 5.36 |

| EZH2 (Mutant) | 2.21 - 5.36 |

| EZH1 | 9.26 |

| EZH2_Y641F | <100 |

In cellular assays, this compound effectively inhibited H3K27 methylation in various cancer cell lines.[3]

Clinical Trial Data (NCT04390737)

A first-in-human, open-label, multicenter Phase I/II study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory solid tumors and non-Hodgkin lymphomas.[10]

Table 3: Summary of Safety and Efficacy from Phase I/II Trial (NCT04390737)

| Parameter | Finding |

| Recommended Phase II Dose (RP2D) | 400 mg twice daily |

| Dose-Limiting Toxicities (DLTs) at 800 mg | Grade 3 platelet count decreased, Grade 3 diarrhea |

| Most Common Treatment-Related Adverse Events (TRAEs) (any grade) | Diarrhea, increased blood bilirubin, anemia |

| Overall Response Rate (ORR) in r/r PTCL | 67.6% (29.4% complete remission, 38.2% partial remission) |

| Median Duration of Response in r/r PTCL | 14.8 months |

| ORR in Epithelioid Sarcoma | 28.1% |

| Disease Control Rate (DCR) in Epithelioid Sarcoma | 78.1% |

Source:[11]

Table 4: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Observation |

| Pharmacokinetics | Dose-related increase in exposure from 50 to 600 mg. |

| Pharmacodynamics | Significant inhibition (>90%) of H3K27me3 in granulocytes and monocytes at 400-800 mg. |

Experimental Protocols

Detailed proprietary protocols for the synthesis and specific assays for this compound are not publicly available. The following are representative protocols for key experiments.

Synthesis

This compound is a pyridino five-membered aromatic ring compound. The synthesis is described in the patent WO2018045971A1.[4] The detailed, step-by-step experimental procedure is proprietary to the manufacturer.

Biochemical EZH1/2 Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro assay to determine the IC₅₀ of an inhibitor against EZH2.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a microplate, add the recombinant PRC2 complex to wells containing the diluted this compound or vehicle control. Incubate to allow for inhibitor binding.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the biotinylated histone H3 peptide substrate and S-adenosyl-L-[³H]-methionine (³H-SAM).

-

Reaction Incubation: Incubate the plate to allow for the enzymatic transfer of the ³H-labeled methyl group to the H3 peptide.

-

Reaction Termination: Stop the reaction.

-

Peptide Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated H3 peptide.

-

Detection: After washing to remove unincorporated ³H-SAM, measure the amount of incorporated tritium (B154650) using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular H3K27me3 Assay (Representative Protocol)

This protocol describes a typical Western blot-based assay to measure the effect of an inhibitor on cellular H3K27me3 levels.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72-96 hours).

-

Protein Extraction: Harvest the cells and lyse them using a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for H3K27me3. Also, probe a parallel blot or strip and re-probe the same blot with an antibody for total histone H3 as a loading control.

-

Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total histone H3 signal to determine the dose-dependent reduction in H3K27 methylation.

Conclusion

This compound is a promising novel dual EZH1/2 inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity in various cancers. Its ability to potently inhibit both EZH1 and EZH2, leading to the reduction of H3K27 methylation and reactivation of tumor suppressor genes, provides a strong rationale for its continued development. The manageable safety profile and encouraging efficacy observed in early clinical trials, particularly in relapsed/refractory peripheral T-cell lymphoma and epithelioid sarcoma, highlight its potential as a valuable new therapeutic option for patients with these and other malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PRC2 and SWI/SNF Chromatin Remodeling Complexes in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SWI/SNF Complex in Cancer: ‘Remodeling’ Mechanisms Uncovered - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRC2 and SWI/SNF Chromatin Remodeling Complexes in Health and Disease. | Semantic Scholar [semanticscholar.org]

- 9. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate | C23H31N3O5 | CID 54692502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-[4-[(4R)-4-methyl-1-(oxan-4-yl)-6-oxo-4,5-dihydropyridazin-3-yl]phenyl]-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxamide | C24H27N5O3 | CID 163359796 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-HH2853: A Technical Guide to a Novel Dual EZH1/2 Inhibitor

This technical guide provides an in-depth overview of (S)-HH2853, a potent and selective dual inhibitor of the enhancer of zeste homolog 1 (EZH1) and 2 (EZH2). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Sourcing

This compound is a small molecule inhibitor with potential antineoplastic activity.

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | HH-2853, HH2853, EZH1/2 inhibitor HH2853 |

| CAS Number | 2202678-04-2 (for the racemate form)[1] |

| Molecular Formula | C₃₁H₃₆F₃N₇O₃[1] |

| Molecular Weight | 611.67 g/mol [1] |

Sourcing: For research purposes, this compound can be sourced from various chemical suppliers, including:

-

MedKoo Biosciences

-

MedchemExpress

Mechanism of Action and Signaling Pathway

This compound is a dual inhibitor of EZH1 and EZH2, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[2][3] PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] In various cancers, EZH2 is often overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth.[2][3]

By inhibiting both EZH1 and EZH2, HH2853 effectively reduces global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[2][4] This dual inhibition is considered more effective than targeting EZH2 alone, as it can overcome the compensatory upregulation of EZH1.[4] The SWItch/Sucrose Non-Fermentable (SWI/SNF) complex, a chromatin remodeler, has an antagonistic relationship with PRC2; loss-of-function mutations in SWI/SNF components can lead to PRC2 activation.[1][3]

References

- 1. medkoo.com [medkoo.com]

- 2. Facebook [cancer.gov]

- 3. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]

- 4. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

(S)-HH2853: An In-depth Technical Guide on In Vitro Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HH2853, also known as (S)-BI-2853, is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] Aberrant activity of the PRC2 complex is implicated in the pathogenesis of various cancers, making EZH1 and EZH2 attractive therapeutic targets. This technical guide provides a comprehensive overview of the in vitro potency, experimental protocols, and signaling pathways associated with this compound.

Data Presentation: In Vitro Potency and IC50 Values

This compound demonstrates potent inhibitory activity against both EZH1 and EZH2, including wild-type and mutant forms of EZH2. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.

| Target Enzyme | IC50 (nM) |

| EZH1 | 9.26 |

| EZH2 (Wild-Type) | 2.21 - 5.36 |

| EZH2 (Mutant) | 2.21 - 5.36 |

Data sourced from Chen et al., AACR Annual Meeting 2022.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by dually inhibiting the enzymatic activity of both EZH1 and EZH2. These enzymes are the core catalytic components of the PRC2 complex, which is responsible for mono-, di-, and tri-methylation of H3K27. This histone modification leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes.

In certain cancers, the SWI/SNF chromatin remodeling complex, which normally acts to counteract PRC2-mediated repression, is inactivated due to mutations. This leads to an unopposed, oncogenic activity of the PRC2 complex. By inhibiting both EZH1 and EZH2, this compound effectively reduces global H3K27 methylation levels, thereby restoring the expression of tumor suppressor genes and inhibiting cancer cell proliferation.[1][2]

Signaling Pathway Diagram

Caption: Antagonistic relationship between PRC2 and SWI/SNF complexes and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro activity of EZH1/2 inhibitors like this compound.

Biochemical EZH1/2 Inhibition Assay

This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of test compounds.

Principle: A common method is a radiometric assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate. The amount of incorporated radioactivity is proportional to the enzyme activity.

Materials:

-

Recombinant human PRC2 complex (containing EZH1 or EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 peptide (e.g., residues 1-27)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex, histone H3 peptide, and assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter membrane that captures the peptide substrate.

-

Wash the membrane to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to the membrane and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular Histone H3K27 Methylation Assay

This assay measures the ability of this compound to inhibit H3K27 methylation within a cellular context.

Principle: Western blotting is used to detect the levels of tri-methylated H3K27 (H3K27me3) in cells treated with the inhibitor. Total histone H3 levels are used as a loading control.

Materials:

-

Cancer cell lines (e.g., those with EZH2 mutations or SWI/SNF alterations)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72-96 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against H3K27me3 and total H3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Principle: An MTT or CellTiter-Glo® assay can be used. The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines

-

Cell culture medium and reagents

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure (MTT Assay):

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate for a prolonged period (e.g., 6-14 days), as the anti-proliferative effects of EZH1/2 inhibitors can be slow to manifest. Replenish the medium with the compound every 3-4 days.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow Visualization

Caption: General experimental workflow for in vitro characterization of this compound.

References

Biological Activity of HH2853: A Technical Overview of a Dual EZH1/2 Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the publicly available data on the biological activity of HH2853. It is important to note that at the time of publication, specific data differentiating the biological activities of the (S)- and (R)-enantiomers of HH2853 are not available in the public domain. Therefore, this guide focuses on the characterization of HH2853 as a dual inhibitor of EZH1 and EZH2.

Introduction

HH2853 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2).[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[2] Dysregulation of EZH1/2 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][2] Preclinical studies have demonstrated that HH2853 exhibits superior antitumor activity in various cancer models compared to the EZH2-selective inhibitor tazemetostat.[1] Clinical trials have shown a manageable safety profile and encouraging anti-tumor activity in patients with refractory solid tumors and non-Hodgkin lymphomas.[1]

Mechanism of Action: Dual Inhibition of EZH1 and EZH2

HH2853 exerts its therapeutic effect by inhibiting the enzymatic activity of both EZH1 and EZH2.[1] EZH2 is the primary catalytic subunit of PRC2, and its inhibition has been a key strategy in cancer therapy. However, EZH1 can compensate for the loss of EZH2 function, leading to therapeutic resistance.[2] By simultaneously inhibiting both EZH1 and EZH2, HH2853 can achieve a more complete and sustained suppression of PRC2 activity, potentially overcoming this resistance mechanism.[2]

The inhibition of EZH1 and EZH2 by HH2853 prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27. This leads to a global decrease in the levels of H3K27 di- and tri-methylation (H3K27me2 and H3K27me3), which are repressive epigenetic marks. The reduction of these marks results in the de-repression of PRC2 target genes, including tumor suppressor genes, ultimately leading to cell cycle arrest and inhibition of tumor growth.[2]

Quantitative Biological Activity Data

The following table summarizes the available in vitro inhibitory activity of HH2853 against EZH1 and EZH2. It is important to reiterate that this data pertains to the racemic mixture of HH2853, as specific data for the individual (S) and (R) enantiomers has not been publicly disclosed.

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-type EZH2 | Enzymatic Assay | 2.21 - 5.36 | [2] |

| Mutant EZH2 | Enzymatic Assay | 2.21 - 5.36 | [2] |

| EZH1 | Enzymatic Assay | 9.26 | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of HH2853 are not fully available in the public domain. However, based on the reported data, the following methodologies are likely to have been employed.

In Vitro Enzymatic Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of HH2853 against EZH1 and EZH2.

Methodology: A common method for assessing the activity of histone methyltransferase inhibitors is a biochemical assay using purified recombinant PRC2 complexes (containing either EZH1 or EZH2).

Procedure Outline:

-

Reaction Setup: Reactions are typically set up in a multi-well plate format. Each well would contain the PRC2 enzyme, a histone H3 substrate (often a peptide or reconstituted nucleosomes), and the methyl donor SAM.

-

Inhibitor Addition: HH2853 is added to the wells at a range of concentrations. Control wells with no inhibitor and with a known inhibitor are also included.

-

Incubation: The reaction plates are incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

-

Detection: The level of H3K27 methylation is quantified. This can be achieved through various methods, such as enzyme-linked immunosorbent assays (ELISA) using an antibody specific for H3K27me3, or by using radiolabeled SAM and measuring the incorporation of the radioactive methyl group into the histone substrate.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.

The Importance of Stereoisomerism in Drug Development

While specific data for the enantiomers of HH2853 is unavailable, it is a critical aspect of drug development to evaluate the biological activity of individual stereoisomers. Enantiomers are non-superimposable mirror images of a chiral molecule. Although they have identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the body.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different interactions with chiral biological targets such as enzymes and receptors. One enantiomer (the eutomer) may bind to the target with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce off-target effects or toxicity.

References

- 1. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Cell Viability Assay Protocol for (S)-HH2853

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-HH2853, hereafter referred to as HH2853, is a potent and selective small molecule dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[2][3] Aberrant activity of EZH2 is implicated in the pathogenesis of various cancers, promoting cell proliferation and blocking differentiation by silencing tumor suppressor genes.[4][5] HH2853 inhibits both wild-type and mutant forms of EZH2, as well as EZH1, leading to a decrease in H3K27 methylation, reactivation of silenced genes, and subsequent reduction in cancer cell proliferation.[1][6] Preclinical studies have demonstrated its potent anti-tumor activities in various cancer models, and it is currently under investigation in clinical trials.[6][7][8]

These application notes provide a detailed protocol for assessing the effect of HH2853 on cell viability in an in vitro setting, a crucial step for evaluating its therapeutic potential.

Signaling Pathway of HH2853

HH2853 exerts its effect by targeting the PRC2 complex. In cancer cells with overactive EZH1/2, there is an increase in the trimethylation of H3K27 (H3K27me3), a repressive epigenetic mark. This leads to the compaction of chromatin and the silencing of target genes, including tumor suppressors. By inhibiting the catalytic activity of EZH1 and EZH2, HH2853 reduces the levels of H3K27me3. This allows for a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to an inhibition of cell proliferation and a decrease in cell viability.

Data Presentation

HH2853 has been shown to be a potent inhibitor of EZH1 and EZH2 enzymatic activity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | IC50 (nM) |

| EZH1 | 9.26 |

| EZH2 (Wild-Type & Mutant) | 2.21 - 5.36 |

| Data sourced from AACR Journals and MedKoo Biosciences.[1] |

Note: While HH2853 potently inhibits the viability of multiple cancer cell lines, a comprehensive public dataset of cell viability IC50 values across a wide range of cell lines is not currently available.[1][6] Researchers should determine the IC50 empirically in their cell lines of interest using the protocol provided below.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol describes a method for determining the effect of HH2853 on the viability of adherent cancer cells using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells (e.g., CellTiter-Glo®). This method is widely used for its high sensitivity and is suitable for high-throughput screening.[9][10]

Experimental Workflow

The general workflow for assessing cell viability involves seeding cells, treating them with the compound over a range of concentrations, incubating for a sufficient period, and then measuring the viability with a detection reagent.

Materials and Reagents

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

96-well clear-bottom, white-walled plates (for luminescence assays)

-

Phosphate-buffered saline (PBS), sterile

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Multichannel pipette

-

Luminometer plate reader

Assay Procedure